2-(4-chlorophenyl)-N'-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide is a chemical compound with a complex structure that includes a chlorophenyl group, a diphenylethylidene moiety, and an acetohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide typically involves the condensation of 2-(4-chlorophenyl)acetohydrazide with benzil under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires heating to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced hydrazides.
Scientific Research Applications
2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetohydrazide: A simpler analog with similar functional groups but lacking the diphenylethylidene moiety.
2-(4-chlorophenyl)benzo[d]oxazole: Another related compound with a different core structure but similar chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-N’-[(1Z)-2-oxo-1,2-diphenylethylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(Z)-(2-oxo-1,2-diphenylethylidene)amino]acetamide |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-13-11-16(12-14-19)15-20(26)24-25-21(17-7-3-1-4-8-17)22(27)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,26)/b25-21- |
InChI Key |
ZXBRGRFZTAUJPV-DAFNUICNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC(=O)CC2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.